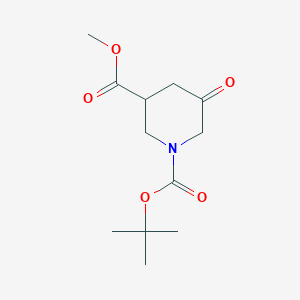

1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMQIJJJKPJVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-96-0 | |

| Record name | 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the synthesis, properties, and strategic application of key piperidine intermediates is paramount for the efficient development of novel pharmaceuticals. This guide provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , a versatile building block in modern drug discovery.

A Note on Nomenclature: Initial inquiries for the 5-oxo isomer of this compound revealed a significant disparity in available literature and commercial sources. The vast majority of scientific data pertains to the 4-oxo isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 161491-24-3) . This guide will focus exclusively on this well-documented and industrially relevant compound.

Core Compound Identification and Physicochemical Properties

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a functionalized piperidine derivative that serves as a crucial intermediate in organic and medicinal chemistry.[1] Its structure incorporates a piperidine ring with a ketone at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 3-position. This unique arrangement of functional groups allows for a wide range of subsequent chemical modifications.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 161491-24-3 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |

| Molecular Weight | 257.28 g/mol | [4] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [4] |

| Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, 1-Boc-4-oxo-3-piperidine carboxylic acid methyl ester | [5][6] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 62 °C | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis Pathway and Mechanistic Considerations

The most common and efficient synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves the acylation of a protected piperidone precursor. The causality behind this choice lies in the ready availability of the starting materials and the high-yielding nature of the reaction.

The key transformation is a base-mediated carboxymethylation of N-Boc-4-piperidone. This reaction is mechanistically similar to a Claisen condensation, where a strong base is used to generate an enolate from the piperidone, which then acts as a nucleophile.

Field-Proven Experimental Protocol

This protocol is adapted from a method reported in the European Journal of Medicinal Chemistry.[2] The choice of sodium hydride as the base is critical as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone, driving the reaction forward. Toluene is selected as an appropriate high-boiling, aprotic solvent.

Step-by-Step Methodology:

-

Inert Atmosphere: Suspend 60% sodium hydride (3.5 g, 88 mmol) in anhydrous toluene (50 mL) in a reaction vessel under a nitrogen atmosphere.

-

Scientist's Note: An inert atmosphere is crucial to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

-

-

Reagent Addition: Slowly add dimethyl carbonate (4.32 g, 48.0 mmol) dropwise to the suspension over 30 minutes.

-

Precursor Addition: Following the addition of a few drops of methanol (to initiate the reaction), add a solution of N-tert-butoxycarbonyl-4-piperidone (4.8 g, 24 mmol) in anhydrous toluene (20 mL) dropwise while maintaining the reaction temperature at 80°C.

-

Reaction: Continue stirring the reaction mixture at 80°C for 3 hours.

-

Work-up:

-

Cool the mixture to 0°C using an ice bath and adjust the pH to 6.0-6.5 with acetic acid.

-

Dilute the cold mixture with water (10 mL) and adjust the pH to 8 with a 5% sodium hydroxide solution.

-

Separate the toluene layer. Extract the aqueous layer with toluene (20 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Isolation: Dry the resulting product under vacuum to yield 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (approx. 5.0 g, 80% yield) as a solid that can often be used without further purification.[2]

Spectroscopic Characterization

While detailed spectral assignments are often proprietary or found within specific certificates of analysis, the expected NMR data conforms to the compound's structure. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the assigned structure.[1][7]

Expected ¹H NMR Spectral Features:

-

A singlet corresponding to the nine protons of the tert-butyl group.

-

A singlet for the three protons of the methyl ester.

-

A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The proton at the 3-position will appear as a distinct multiplet.

Expected ¹³C NMR Spectral Features:

-

Resonances for the carbonyl carbons of the ketone, the Boc group, and the methyl ester.

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

Resonances for the carbons of the piperidine ring.

Applications in Drug Discovery and Development

The strategic placement of the ketone and ester functionalities, combined with the stable Boc protecting group, makes this compound a highly valuable intermediate for creating complex, substituted piperidine derivatives.[1] Its primary application is as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]

Role as a Versatile Synthetic Intermediate

The compound's utility stems from several key structural features:

-

Orthogonal Protection: The Boc and methyl ester groups are "orthogonal," meaning one can be selectively removed without affecting the other, allowing for precise, stepwise modifications.[1]

-

Multiple Reaction Sites: The ketone offers a handle for reductive amination, olefination, or addition reactions, while the ester can be hydrolyzed, reduced, or used in coupling reactions.[1]

-

Chiral Potential: The presence of a stereocenter at the C3 position upon modification makes it a valuable precursor for asymmetric synthesis, which is critical for developing drugs with high specificity and reduced side effects.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. This compound is classified with the following hazard statements:

Table 2: GHS Hazard Information

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Precautionary Statements: P261, P280, P305+P351+P338.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for the synthesis of complex piperidine-containing molecules. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].

- Aladdin Biochemical Technology Co., LTD. (2025). Certificate of Analysis for Methyl 1-BOC-4-oxopiperidine-3-carboxylate.

-

Oakwood Chemical (2025). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].

-

PubChem (2025). 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. Retrieved December 31, 2025 from [Link].

-

ResearchGate (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved December 31, 2025 from [Link].

-

Organic Syntheses (2025). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved December 31, 2025 from [Link].

-

Lianhe Aigen Pharma Co., Ltd. (2025). 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].

- Google Patents (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

CSIR-NIScPR (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved December 31, 2025 from [Link].

Sources

- 1. leapchem.com [leapchem.com]

- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate molecular weight

An In-Depth Technical Guide to 1-tert-Butyl 3-methyl 4-Oxopiperidine-1,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No: 161491-24-3), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded protocol for its synthesis, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction and Nomenclature

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a key synthetic intermediate characterized by a piperidine core, a common and valuable scaffold in drug design.[1] While the topic query specified the 5-oxo isomer, the scientific literature and commercial availability are overwhelmingly centered on the 4-oxo isomer (CAS: 161491-24-3) . This guide will therefore focus on this well-documented and widely utilized compound.

Its strategic importance stems from three core features:

-

The Piperidine Scaffold: This ring system is a prevalent pharmacophore in molecules targeting the central nervous system (CNS) and other therapeutic areas, offering favorable metabolic stability and biological activity.[1]

-

Orthogonal Protecting Groups: The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 3-position allows for selective chemical manipulation. The Boc group is stable under many reaction conditions but can be readily removed with acid, while the ester offers a handle for amide bond formation or reduction.

-

Versatile Ketone Functionality: The ketone at the 4-position provides a reactive site for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

This combination of features makes it an exceptionally valuable starting material for creating complex, enantiomerically pure drug candidates.[1]

Physicochemical and Structural Data

The fundamental properties of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate are summarized below. These data are critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 257.28 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2][3][6] |

| CAS Number | 161491-24-3 | [1][2][3] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [3] |

| Common Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, METHYL N-BOC-4-OXOPIPERIDINE-3-CARBOXYLATE | [3][5][7] |

| Appearance | White to light yellow crystalline powder or solid | [1][2][7] |

| Melting Point | 32-34 °C | [5] |

| Boiling Point | 350.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Storage Conditions | Store in freezer under -20°C, maintain under an inert atmosphere | [2][5] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via the base-mediated carboxymethylation of N-tert-butoxycarbonyl-4-piperidone. This reaction is a variation of the Claisen condensation.

Reaction Scheme: N-Boc-4-piperidone + Dimethyl Carbonate --(NaH, Toluene)--> 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Mechanistic Insights

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon (C3) of the N-Boc-4-piperidone. The choice of a non-nucleophilic base is critical to prevent undesired reactions with the ester functionalities. Anhydrous toluene is the preferred solvent as it is aprotic and will not quench the strong base.

-

Nucleophilic Attack: The resulting enolate anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of dimethyl carbonate.

-

Intermediate Collapse: The tetrahedral intermediate formed then collapses, eliminating a methoxide ion, which is subsequently protonated during the acidic workup, to yield the final β-keto ester product. A few drops of methanol are sometimes added to initiate the reaction.[2]

The workflow below illustrates the key stages of the synthesis and purification process.

Sources

- 1. leapchem.com [leapchem.com]

- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]

- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , 97% , 161491-24-3 - CookeChem [cookechem.com]

- 5. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate [oakwoodchemical.com]

- 7. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Senior Application Scientist Note: Extensive literature and database searches for "1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate" did not yield any publicly available data regarding its synthesis, physical properties, or spectral characterization. This suggests that the compound is not commercially available or well-documented in scientific literature.

Conversely, the isomeric compound, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 161491-24-3) , is a well-characterized and widely utilized intermediate in pharmaceutical and organic synthesis. It is highly probable that inquiries regarding the "5-oxo" isomer are intended for this "4-oxo" analogue. Therefore, this guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate .

Introduction and Chemical Identity

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a key building block in medicinal chemistry, valued for its versatile functionalities. The piperidine ring is a common scaffold in drug discovery, and the presence of a ketone and two distinct ester groups (a tert-butyl ester and a methyl ester) allows for a wide range of chemical transformations.[1][2] This structural complexity makes it a valuable precursor for synthesizing complex heterocyclic compounds, including those with specific stereochemistry.[2]

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen provides stability under various reaction conditions, while the methyl ester at the 3-position and the ketone at the 4-position offer sites for further chemical modification. This strategic placement of functional groups is crucial for its application in the synthesis of bioactive molecules targeting the central nervous system and other therapeutic areas.[3]

Physicochemical Properties

The physical properties of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 161491-24-3 | [1][4] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][4] |

| Molecular Weight | 257.28 g/mol | [1][4] |

| Appearance | White to light yellow solid/crystalline powder | [1][2] |

| Melting Point | 32-34 °C | [5] |

| Boiling Point (Predicted) | 350.0 ± 42.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | >98.0% (by HPLC) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1][5] |

Spectral Data and Characterization

Definitive identification and purity assessment of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate rely on various spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected data are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the piperidine ring (a series of multiplets in the range of 2.0-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the two ester groups, as well as for the carbons of the tert-butyl group and the piperidine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass is calculated as 257.126323 amu.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

The logical workflow for the characterization of this compound is outlined in the diagram below.

Caption: Workflow for the synthesis, purification, and analytical characterization of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Experimental Protocols

Synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate[1]

This protocol describes a common method for the carboxymethylation of N-Boc-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl carbonate

-

Anhydrous toluene

-

Methanol

-

Acetic acid

-

5% Sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Suspend sodium hydride in anhydrous toluene under a nitrogen atmosphere at room temperature.

-

Slowly add dimethyl carbonate dropwise to the suspension over 30 minutes.

-

After the addition of a few drops of methanol, add a solution of N-tert-butoxycarbonyl-4-piperidone in anhydrous toluene dropwise while maintaining the reaction temperature at 80°C with stirring.

-

Continue stirring the reaction mixture at 80°C for 3 hours.

-

Cool the reaction mixture to 0°C using an ice bath and adjust the pH to 6.0-6.5 with acetic acid.

-

Dilute the cold mixture with water and adjust the pH to 8 with a 5% sodium hydroxide solution.

-

Separate the toluene layer and extract the aqueous layer with toluene.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dry the resulting product under vacuum to yield 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the synthesized compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Run the gradient program to elute the compound.

-

Monitor the elution profile at 210 nm.

-

Calculate the purity based on the peak area of the main component relative to the total peak area.

The following diagram illustrates the logical flow of the HPLC purity analysis.

Caption: Step-by-step workflow for HPLC purity analysis.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Research and Development

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a versatile intermediate with significant applications in:

-

Pharmaceutical Synthesis: It serves as a crucial building block for piperidine-based pharmaceuticals.[3]

-

Organic Synthesis: The compound's functional groups allow for diverse chemical transformations in the preparation of complex heterocyclic molecules.[1][2]

-

Medicinal Chemistry Research: It is used in the design and synthesis of novel compounds with potential biological activity, such as enzyme inhibitors and receptor modulators.[3]

-

Chiral Synthesis: Its structure allows for its use in asymmetric synthesis to produce enantiomerically pure intermediates, which is critical for developing drugs with high specificity.[2][3]

References

-

1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate. (n.d.). Oakwood Chemical. Retrieved December 21, 2023, from [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893. (n.d.). PubChem. Retrieved December 21, 2023, from [Link]

-

Cas 161491-24-3,1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (n.d.). LookChem. Retrieved December 21, 2023, from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry. Retrieved December 21, 2023, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(11), 2948. [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2012). ResearchGate. Retrieved December 21, 2023, from [Link]

-

tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. (2024, January 2). ChemBK. Retrieved December 21, 2023, from [Link]

-

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | CAS 117565-57-8. (n.d.). American Elements. Retrieved December 21, 2023, from [Link]

Sources

- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. Ethyl 4-Oxopiperidine-1-Carboxylate | Chemical Properties, Uses, Safety & Supplier Information China [chemheterocycles.com]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Keystone Intermediate in Modern Medicinal Chemistry

Disclaimer: This guide focuses on 1-tert-Butyl 3-methyl 4 -oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3), as this is the overwhelmingly prevalent and commercially available compound corresponding to the requested nomenclature. The requested "5-oxo" isomer is a distinct and less common chemical entity.

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the piperidine ring stands out as a privileged scaffold. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has emerged as a highly valuable and versatile building block for the synthesis of complex piperidine derivatives.[1][2] Its unique trifunctional nature—a ketone, a Boc-protected amine, and a methyl ester—provides chemists with orthogonal handles for sequential and site-selective modifications.

This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties and structural features to its applications and synthetic utility. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this intermediate for the construction of novel molecular entities.

Structural Formula and Physicochemical Properties

The structural and chemical properties of a synthetic intermediate are foundational to its reactivity and handling. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group on the nitrogen, a methyl carboxylate at the 3-position, and a ketone at the 4-position.[3]

2.1. Structural Representation

Caption: 2D Structure of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

2.2. Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 161491-24-3 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₉NO₅ | [4][6][7][9] |

| Molecular Weight | 257.28 - 257.29 g/mol | [4][5][6][7] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [7] |

| Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, N-Boc methyl 4-oxopiperidine-3-carboxylate | [3][4][5] |

| Appearance | White to light yellow solid/crystalline powder | [1][3] |

| Melting Point | 32-34 °C | [2][9] |

| Boiling Point | 350.0 ± 42.0 °C (Predicted) | [2][9] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2][9] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][8][9] |

Synthetic Pathways and Methodologies

While multiple proprietary methods exist for the synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a common academic approach involves the modification of a pre-formed piperidine or pyridine ring. The presence of the β-keto ester functionality suggests a Dieckmann condensation or a related cyclization as a potential key step. Alternatively, functionalization of an existing piperidone scaffold is a viable strategy. A conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of the target piperidone derivative.

This multi-step process, starting from an accessible precursor like a substituted pyridine, involves reduction, protection of the nitrogen with a Boc group, oxidation to introduce the ketone, and finally, carboxymethylation to install the ester.[10] This sequence ensures that the functional groups are introduced in a controlled manner, preventing unwanted side reactions.

Applications in Medicinal Chemistry and Drug Development

The trifunctional nature of this compound makes it an exceptionally useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]

4.1. Core Applications

| Application Area | Rationale and Examples | Source(s) |

| Pharmaceutical Intermediate | The piperidine scaffold is a common pharmacophore. This compound serves as a key building block for synthesizing drugs targeting the central nervous system (CNS) and cardiovascular system. | [1] |

| Chiral Synthesis | The carbon at the 3-position is a stereocenter. This allows for its use in asymmetric synthesis to produce enantiomerically pure drug candidates, which is critical for specificity and reducing side effects. | [1] |

| Heterocyclic Synthesis | It is a versatile starting material for creating more complex heterocyclic systems, including various alkaloids and other nitrogen-containing bioactive molecules. | [1] |

| Medicinal Chemistry Research | Used in the design and synthesis of novel enzyme inhibitors and receptor modulators. The ketone and ester groups provide multiple points for diversification in structure-activity relationship (SAR) studies. | [1] |

The Boc-protecting group is stable under a wide range of conditions but can be easily removed with acid, allowing for further functionalization of the nitrogen atom late in a synthetic sequence. The ketone can undergo a variety of transformations, including reductive amination, Wittig reactions, and aldol condensations. The methyl ester can be hydrolyzed, reduced, or converted to an amide, providing further avenues for molecular elaboration.

Exemplary Experimental Protocol: Reductive Amination

To illustrate the synthetic utility of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a representative protocol for a standard reductive amination is provided below. This reaction is fundamental in medicinal chemistry for introducing amine diversity.

Objective: To synthesize a 4-amino-piperidine derivative from the title compound.

Materials:

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

-

Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) and dissolve in anhydrous DCM.

-

Imine Formation: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material or the ester functionality.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-piperidine derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure and orthogonal functionalities provide a reliable and versatile platform for the efficient construction of complex, biologically active molecules.[1] Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

Cas 161491-24-3,1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | lookchem. [Link]

-

tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate - ChemBK. [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 161491-24-3: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3… [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]

- 9. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Oxopiperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its derivatives are integral to the development of drugs targeting the central nervous system, cardiovascular diseases, and oncology. Within this important class of heterocycles, 5-oxopiperidine derivatives serve as versatile synthetic intermediates. The presence of a ketone functionality, along with other substituents, provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to a key building block, 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, from a readily available chiral starting material, L-glutamic acid.

Synthetic Strategy: A Retrosynthetic Approach

The target molecule, 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, can be conceptually disconnected via an intramolecular Claisen condensation, specifically a Dieckmann condensation. This retrosynthetic analysis points to an acyclic diester, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, as the key precursor. This precursor, in turn, can be synthesized from the naturally occurring amino acid, L-glutamic acid, through a straightforward sequence of esterification and N-protection reactions.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Acyclic Precursor, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

The synthesis of the key acyclic precursor begins with L-glutamic acid and proceeds through two high-yielding steps as detailed by Siddiqa and co-workers.[1]

Step 1: Dimethyl Esterification of L-Glutamic Acid

The first step involves the conversion of both carboxylic acid functionalities of L-glutamic acid to their corresponding methyl esters. This is efficiently achieved using thionyl chloride in methanol.

Reaction:

L-Glutamic Acid → (S)-Dimethyl 2-aminopentanedioate

Causality behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent reacts with methanol to in-situ generate hydrochloric acid (HCl), which catalyzes the Fischer esterification of the carboxylic acids. The use of SOCl₂ ensures anhydrous conditions, which is crucial for driving the esterification equilibrium towards the product.

-

Methanol (MeOH): Serves as both the solvent and the reactant for ester formation. Using it in large excess helps to push the equilibrium to the product side.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between thionyl chloride and methanol, and then allowed to proceed at room temperature for an extended period to ensure complete conversion.

Step 2: N-Boc Protection

The amino group of the newly formed dimethyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the nucleophilic amine from participating in subsequent reactions.[1]

Reaction:

(S)-Dimethyl 2-aminopentanedioate → (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Causality behind Experimental Choices:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Triethylamine (TEA): A base is required to neutralize the acidic proton of the ammonium salt formed during the reaction, thus liberating the free amine for reaction with (Boc)₂O.

-

4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP is often used to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst.

-

Dichloromethane (DCM): A common aprotic solvent that is inert under these reaction conditions and effectively dissolves the reactants.

Part 2: Dieckmann Condensation to Form the Piperidine Ring

The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester.[2][3] In this case, the acyclic precursor, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, undergoes cyclization to yield the target 5-oxopiperidine derivative.

Caption: Key steps of the Dieckmann condensation mechanism.

Reaction:

(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate → 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

Causality behind Experimental Choices:

-

Sodium Methoxide (NaOMe): A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups to form the reactive enolate. Sodium methoxide is a suitable choice as it is a strong base and the methoxide anion is the same as the leaving group, preventing transesterification.[4]

-

Anhydrous Toluene: A non-polar, aprotic solvent is required for the Dieckmann condensation to prevent quenching of the strong base and the enolate intermediate. Toluene is a good choice due to its high boiling point, allowing the reaction to be conducted at elevated temperatures if necessary to drive it to completion.

-

Inert Atmosphere: The reaction is sensitive to moisture and atmospheric carbon dioxide, which can react with the strong base and the enolate. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving a good yield.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| L-Glutamic Acid | Sigma-Aldrich | ≥99% | |

| Thionyl Chloride | Sigma-Aldrich | ≥99% | Handle in a fume hood. |

| Methanol, Anhydrous | Sigma-Aldrich | 99.8% | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sigma-Aldrich | ≥97% | |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Distill before use. |

| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% | |

| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 99.8% | |

| Sodium Methoxide | Sigma-Aldrich | 95% | Handle under inert atmosphere.[5] |

| Toluene, Anhydrous | Sigma-Aldrich | 99.8% | |

| Diethyl Ether | Fisher Scientific | ACS Grade | |

| Ethyl Acetate | Fisher Scientific | ACS Grade | |

| Hexanes | Fisher Scientific | ACS Grade | |

| Saturated aq. Sodium Bicarbonate | - | - | Prepared in-house. |

| Brine | - | - | Saturated aqueous NaCl solution. |

| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade | |

| 1 M Hydrochloric Acid | Fisher Scientific | - |

Synthesis of (S)-Dimethyl 2-aminopentanedioate

-

To a stirred suspension of L-glutamic acid (10.0 g, 68.0 mmol) in anhydrous methanol (150 mL) at 0°C, slowly add thionyl chloride (14.8 mL, 204 mmol) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain a white solid.

-

Dissolve the solid in a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-Dimethyl 2-aminopentanedioate as a colorless oil.

Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate[1]

-

To a stirred solution of (S)-Dimethyl 2-aminopentanedioate (10.0 g, 57.1 mmol) in anhydrous dichloromethane (120 mL) at 0°C, add triethylamine (31.8 mL, 228.4 mmol), followed by di-tert-butyl dicarbonate (18.7 g, 85.7 mmol) and a catalytic amount of DMAP (0.7 g, 5.7 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate as a colorless oil.

Synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium methoxide (2.5 g, 46.3 mmol) in anhydrous toluene (100 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add a solution of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (10.7 g, 38.9 mmol) in anhydrous toluene (50 mL) dropwise to the refluxing suspension over 1 hour.

-

Continue to reflux the reaction mixture for an additional 4 hours.

-

Cool the reaction mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate.

Purification and Characterization

Purification

The final product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

Characterization

The structure and purity of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and several multiplets for the piperidine ring protons. The exact chemical shifts and coupling constants will be diagnostic. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the ketone, the carbamate, and the ester. Resonances for the carbons of the tert-butyl group, the methyl group, and the piperidine ring will also be present. |

| IR | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone, carbamate, and ester functionalities are expected in the region of 1650-1750 cm⁻¹. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₁₂H₁₉NO₅, MW: 257.28 g/mol ). |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Dieckmann condensation | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of high quality and the reaction is strictly anhydrous. |

| Side reactions due to moisture. | Use freshly dried solvents and reagents. Perform the reaction under a rigorously inert atmosphere. | |

| Formation of multiple products | Incomplete Boc protection. | Ensure the Boc protection step goes to completion by monitoring with TLC. Purify the intermediate carefully. |

| Epimerization at the chiral center. | Use a non-protic base and carefully control the reaction temperature during the Dieckmann condensation. | |

| Difficulty in purification | Co-elution of starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |

Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Reacts violently with water.

-

Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide. Handle in an inert atmosphere (glove box or under nitrogen/argon).[4][5]

-

Organic Solvents: Dichloromethane, toluene, methanol, ethyl acetate, and hexanes are flammable and/or toxic. Use in a well-ventilated area and avoid sources of ignition.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate from L-glutamic acid is a robust and efficient process. The key steps of diester formation, N-Boc protection, and a subsequent Dieckmann condensation provide a reliable pathway to this valuable synthetic intermediate. This guide provides the necessary detail for researchers to successfully implement this synthesis, enabling further exploration of the chemical space around the 5-oxopiperidine scaffold for the development of novel therapeutics.

References

-

Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

- Siddiqa, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 93-98.

-

Wikipedia. (2023, November 28). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

-

HIL. (2022, October 26). Safety Data Sheet Product name: Sodium Methoxide 30%. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

Sources

Mastering Solubility: A Technical Guide for 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, efficacy, and ultimately, its success as a drug.[1] For researchers and drug development professionals working with novel compounds such as 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, a thorough understanding and precise measurement of solubility are paramount.

This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate. As a molecule featuring the common piperidine scaffold, its solubility behavior is of significant interest in medicinal chemistry.[2] We will delve into the causal factors governing solubility, present validated experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is designed to serve as a comprehensive resource, empowering scientists to generate reliable and reproducible solubility data for this and other challenging compounds.

I. Theoretical Framework: Understanding the Determinants of Solubility

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the external environment.[3] For 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, the following factors are key considerations:

-

Molecular Structure and Physicochemical Properties: The presence of both polar (ester and keto groups) and non-polar (tert-butyl group) moieties suggests that its solubility will be highly dependent on the solvent system. While specific experimental data for this compound is not publicly available, its structural similarity to other piperidine derivatives allows us to infer certain behaviors. The piperidine ring itself, while containing a nitrogen atom capable of hydrogen bonding, can contribute to the overall nonpolar character of a molecule, especially when substituted with lipophilic groups.[4]

-

pH and Ionization: The piperidine nitrogen in similar structures typically has a pKa in the range of 10-11.[5] The presence of ionizable groups means that the solubility of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate will be significantly influenced by the pH of the aqueous medium.[6] In acidic solutions, the piperidine nitrogen will be protonated, leading to a positively charged species that is generally more water-soluble. Conversely, in basic solutions, the compound will remain in its neutral form, which may exhibit lower aqueous solubility.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid compound can have a profound impact on its solubility.[7] Different polymorphs can have different lattice energies, which in turn affect the energy required to break the crystal lattice and dissolve the compound. It is crucial to characterize the solid form of the material being used for solubility studies.

-

Temperature: Generally, for most solid solutes in liquid solvents, solubility increases with temperature.[8] This is an important consideration for both experimental design and for understanding the compound's behavior under physiological conditions.

II. Experimental Determination of Solubility: Protocols and Methodologies

The choice of solubility assay depends on the stage of drug discovery and the specific question being addressed. Kinetic solubility assays are often used for high-throughput screening in early discovery, while thermodynamic solubility assays provide the true equilibrium solubility, which is critical for later stages of development.[3][9][10]

A. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11] This method is fast and well-suited for high-throughput screening formats.[11]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate in 100% DMSO.[11]

-

Assay Plate Preparation: In a 96-well plate, add 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[11]

-

Compound Addition: Add 10 µL of the DMSO stock solution to the buffer in each well.[11] This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and place it on a thermomixer set to 850 rpm and 25°C for 2 hours.[9][11]

-

Separation of Undissolved Compound: After incubation, separate any precipitate by either centrifugation or filtration through a solubility filter plate.[9]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.[9] A calibration curve prepared from the DMSO stock solution is used for quantification.

B. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[12][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[1][14]

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass vial.[4] Ensure there is enough solid to maintain a saturated solution with undissolved particles throughout the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).[4] The solution should be agitated for a sufficient time to reach equilibrium, typically 24 to 48 hours.[14]

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24h and 48h) and analyzed. Equilibrium is confirmed if the concentration does not change between the time points.

-

Sample Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[4]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, most commonly HPLC-UV.[13][15] A calibration curve is prepared using standards of known concentrations.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment using techniques like X-ray diffraction (XRD) to check for any changes in the crystalline form during the experiment.[1]

III. Data Analysis and Interpretation

The output of a solubility assay is the concentration of the compound in a saturated solution, typically expressed in µg/mL or µM. For ionizable compounds like 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, it is highly informative to determine the solubility at different pH values to generate a pH-solubility profile.

Table 1: Hypothetical pH-Solubility Profile for a Piperidine Derivative

| pH | Expected Solubility Trend | Rationale |

| 2.0 | High | The piperidine nitrogen is fully protonated, leading to a more soluble cationic form.[5] |

| 7.4 | Moderate to Low | The compound may exist as a mixture of neutral and protonated forms, depending on its pKa.[5] |

| 10.0 | Low | The compound is predominantly in its neutral, less polar form, leading to lower aqueous solubility.[5] |

IV. Troubleshooting and Advanced Considerations

-

Compound Precipitation from Stock: If the compound precipitates from the DMSO stock solution upon storage, it may be due to low temperature or supersaturation. Storing the stock at room temperature (if stability permits) or preparing fresh solutions can mitigate this.[4]

-

Poorly Soluble Compounds: For compounds with very low aqueous solubility, the use of co-solvents or advanced formulation strategies such as complexation with cyclodextrins may be necessary to achieve a measurable concentration.[4]

-

Impact of Counter-ions: The choice of acid or base used for pH adjustment can influence solubility due to the common ion effect or salt formation. It is important to be consistent in the choice of buffers and pH-adjusting agents.

V. Conclusion

While specific solubility data for 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is not yet in the public domain, this guide provides a robust framework for its experimental determination. By applying the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate high-quality, reliable data. A thorough understanding of the underlying principles of solubility, coupled with meticulous experimental execution and data analysis, will empower drug development professionals to make informed decisions and advance their research with confidence.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Solubility of Things. Piperidine-3-carboxylic acid. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. Available from: [Link]

Sources

- 1. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 2. leapchem.com [leapchem.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Tautomeric Duality of 5-Oxopiperidine Derivatives: An In-depth Technical Guide for Drug Discovery

Introduction: The Pivotal Role of Tautomerism in Medicinal Chemistry

In the landscape of modern drug discovery, the precise understanding of a molecule's structural dynamics is paramount. Among the various isomeric phenomena, tautomerism, a form of constitutional isomerism involving the migration of a proton and the shifting of a double bond, holds a place of particular significance.[1] This is especially true for heterocyclic scaffolds that form the core of numerous therapeutic agents. The 5-oxopiperidine moiety, a key building block in medicinal chemistry, presents a fascinating case of keto-enol tautomerism, an equilibrium that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of the keto-enol tautomerism in 5-oxopiperidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern this equilibrium, the analytical methodologies for its characterization, and the strategic implications for rational drug design.

I. The Keto-Enol Equilibrium in 5-Oxopiperidine Scaffolds

The tautomeric equilibrium in 5-oxopiperidine derivatives involves the interconversion between the ketone (keto) form and the corresponding enol form, an unsaturated alcohol. This dynamic process is not a mere theoretical curiosity but a tangible phenomenon with significant practical consequences. The position of this equilibrium is dictated by a delicate interplay of electronic and steric factors, both intrinsic to the molecule and influenced by its environment.

Structural Determinants of Tautomeric Preference

The inherent stability of the keto form in simple cyclic ketones is well-established. However, in the context of substituted 5-oxopiperidine derivatives, several factors can shift the equilibrium towards the enol tautomer:

-

Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring play a crucial role. Electron-withdrawing groups at the C4 or C6 positions can increase the acidity of the α-protons at C4, thereby favoring enolization. Conversely, electron-donating groups may stabilize the keto form.[2] Steric hindrance from bulky substituents can also influence the planarity required for the enol form, thus affecting the equilibrium.

-

N-Substitution: The substituent on the piperidine nitrogen (N1) can exert a significant electronic effect. An electron-withdrawing group on the nitrogen can increase the acidity of the α-protons, promoting enol formation. This has been observed in related 4-piperidone systems where N-substitution influences the keto-enol equilibrium.[3]

-

Intramolecular Hydrogen Bonding: The presence of suitable hydrogen bond donors and acceptors within the molecule can dramatically stabilize the enol form. For instance, a substituent at the C4 position with a hydrogen bond acceptor group can form a stable six-membered ring with the enolic hydroxyl group, shifting the equilibrium significantly towards the enol tautomer.

The Influence of the Chemical Environment

The tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

-

Solvent Polarity: In general, polar solvents tend to favor the more polar tautomer. While the keto form is often considered more polar, the enol form can also exhibit significant polarity, especially if it can engage in hydrogen bonding with the solvent. The effect of solvent polarity is not always straightforward and can depend on the specific solute-solvent interactions.

-

Hydrogen Bonding Capacity of the Solvent: Protic solvents, capable of donating hydrogen bonds, can stabilize both the keto and enol forms. However, they can also compete with intramolecular hydrogen bonds that might stabilize the enol form, leading to a complex interplay of interactions. Aprotic polar solvents, such as DMSO, can act as strong hydrogen bond acceptors, stabilizing the enolic proton and shifting the equilibrium towards the enol form.[4]

II. Analytical Characterization of Tautomeric Equilibria

The elucidation of the keto-enol tautomeric ratio is a critical step in the characterization of 5-oxopiperidine derivatives. Several spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[5] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The keto form is characterized by the presence of α-protons adjacent to the carbonyl group, typically appearing in the range of 2.5-3.5 ppm. The enol form exhibits a characteristic vinyl proton signal (C=CH) in the region of 5.0-6.0 ppm and a broad enolic hydroxyl proton (-OH) signal, the chemical shift of which is highly dependent on hydrogen bonding and solvent.

-

¹³C NMR Spectroscopy: Carbon NMR provides complementary information. The carbonyl carbon of the keto form resonates at a characteristic downfield chemical shift (typically >200 ppm). In the enol form, the carbonyl carbon is replaced by two sp² hybridized carbons, one bearing the hydroxyl group (C-OH) and the other being part of the double bond (C=C), which appear at distinct upfield chemical shifts.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria, particularly when the two tautomers have distinct chromophores.[7] The keto form typically exhibits a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, often shows a stronger π→π* transition at a different wavelength. By analyzing the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity), it is possible to infer shifts in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique can reveal the precise bond lengths and angles, confirming the presence of either a C=O bond (keto) or a C=C-OH moiety (enol) and providing insights into intramolecular hydrogen bonding patterns.[3]

III. Experimental Protocol: Characterization of Keto-Enol Tautomerism in a Novel 5-Oxopiperidine Derivative

This section outlines a detailed, self-validating protocol for the comprehensive characterization of the keto-enol tautomerism of a newly synthesized N-aryl-4-substituted-5-oxopiperidine derivative.

Sample Preparation

-

Purity Assessment: Ensure the purity of the synthesized compound is >98% using HPLC and LC-MS. Impurities can potentially influence the tautomeric equilibrium.[5]

-

Solvent Selection: Prepare solutions of the compound (typically 5-10 mg/mL for NMR) in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and Methanol-d₄).

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) before analysis to ensure that the tautomeric equilibrium has been reached.

NMR Spectroscopic Analysis

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum for each solution.

-

Identify the characteristic signals for the keto (α-protons) and enol (vinyl and hydroxyl protons) tautomers.

-

Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the keto:enol ratio. For example, integrate the signal for the vinyl proton of the enol form and a well-resolved signal for a proton of the keto form.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard ¹³C NMR spectrum to confirm the presence of the carbonyl carbon in the keto form and the sp² carbons in the enol form.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Perform 2D NMR experiments to unambiguously assign all proton and carbon signals for both tautomers, confirming their structures.

-

-

Variable Temperature (VT) NMR:

-

For a selected solvent, acquire ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C) to investigate the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

-

UV-Vis Spectroscopic Analysis

-

Solvent Study: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in the same set of non-deuterated solvents used for the NMR study.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.

Data Presentation and Interpretation

Summarize the quantitative data from the NMR analysis in a clear and structured table, allowing for easy comparison of the keto:enol ratios in different solvents.

| Solvent | Dielectric Constant | Keto Tautomer (%) | Enol Tautomer (%) | KT ([Enol]/[Keto]) |

| CDCl₃ | 4.81 | |||

| Acetone-d₆ | 20.7 | |||

| DMSO-d₆ | 46.7 | |||

| Methanol-d₄ | 32.7 |

This table should be populated with the experimentally determined values.

IV. Visualizing the Tautomeric Landscape

Visual representations are invaluable for understanding the complex relationships in keto-enol tautomerism.

Caption: The dynamic equilibrium between the keto and enol tautomers of a 5-oxopiperidine derivative.

Caption: A comprehensive workflow for the characterization of keto-enol tautomerism in 5-oxopiperidine derivatives.

V. Implications for Drug Design and Development

The tautomeric state of a 5-oxopiperidine derivative can have profound implications for its pharmacological profile:

-

Receptor Binding: The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions. One tautomer may bind to a biological target with significantly higher affinity than the other. Understanding the predominant tautomeric form under physiological conditions is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.[8]

-

Pharmacokinetics: The lipophilicity and polarity of the keto and enol tautomers can differ, affecting properties such as membrane permeability, solubility, and plasma protein binding. This, in turn, influences the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

-

Metabolic Stability: The enol form, with its reactive double bond, may be more susceptible to certain metabolic transformations than the keto form.

Conclusion: A Call for Tautomeric Awareness

The keto-enol tautomerism of 5-oxopiperidine derivatives is a critical, yet often overlooked, aspect of their chemical and biological characterization. A thorough understanding and quantification of this equilibrium are not merely academic exercises but essential components of a robust and efficient drug discovery and development pipeline. By employing a multi-faceted analytical approach, medicinal chemists can gain invaluable insights into the structural dynamics of these important heterocyclic scaffolds, paving the way for the design of safer and more efficacious therapeutic agents.

References

Sources

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. jst-ud.vn [jst-ud.vn]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

stability of N-Boc protected piperidones

An In-Depth Technical Guide to the Stability of N-Boc Protected Piperidones

For Researchers, Scientists, and Drug Development Professionals

Abstract